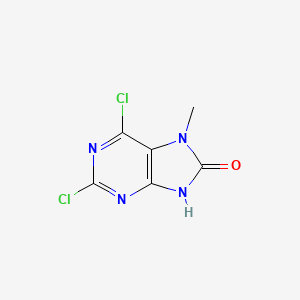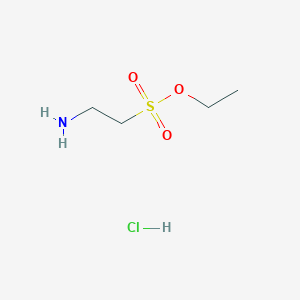
Hydrazinecarboximidhydrazidedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarboximidhydrazidedihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its hydrazine and carboximidoyl functional groups, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboximidhydrazidedihydrochloride typically involves the reaction of hydrazine with carboximidoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboximidhydrazidedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine and carboximidoyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions can produce hydrazine derivatives.
Scientific Research Applications
Hydrazinecarboximidhydrazidedihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Hydrazinecarboximidhydrazidedihydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine and carboximidoyl groups can form covalent bonds with target molecules, leading to the modulation of their activity. This can result in various biological effects, including the inhibition of enzyme activity and the induction of cell death in cancer cells.
Comparison with Similar Compounds
Hydrazinecarboximidhydrazidedihydrochloride can be compared with other similar compounds, such as:
Hydrazinecarboximidoyl chloride: A precursor in the synthesis of this compound.
Hydrazine derivatives: Compounds with similar hydrazine functional groups that exhibit comparable reactivity.
Carboximidoyl compounds: Compounds with carboximidoyl groups that share similar chemical properties.
Properties
Molecular Formula |
CH9Cl2N5 |
|---|---|
Molecular Weight |
162.02 g/mol |
IUPAC Name |
1,2-diaminoguanidine;dihydrochloride |
InChI |
InChI=1S/CH7N5.2ClH/c2-1(5-3)6-4;;/h3-4H2,(H3,2,5,6);2*1H |
InChI Key |
KYSGPGJKRCHFKN-UHFFFAOYSA-N |
Isomeric SMILES |
C(=N\N)(\N)/NN.Cl.Cl |
Canonical SMILES |
C(=NN)(N)NN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






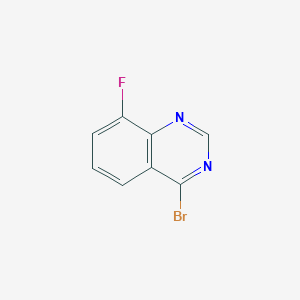
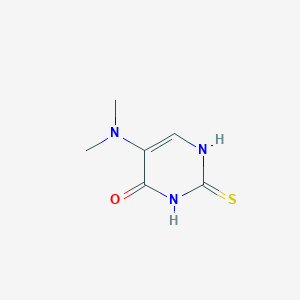
![[5-[5,6-Difluoro-2-propyl-7-(5-trimethylstannylthiophen-2-yl)benzotriazol-4-yl]thiophen-2-yl]-trimethylstannane](/img/structure/B13117560.png)
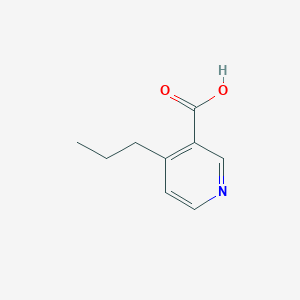

![7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B13117580.png)

![6-Iodo-N-methylbenzo[d]thiazol-2-amine](/img/structure/B13117585.png)
